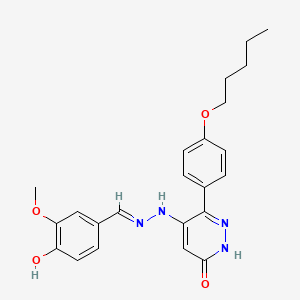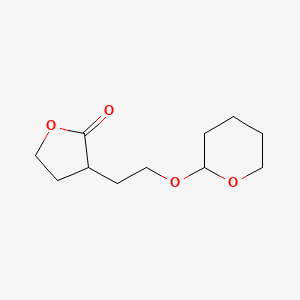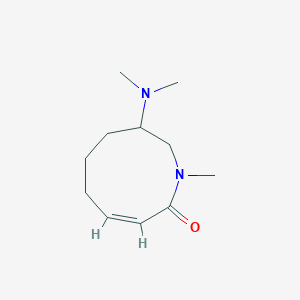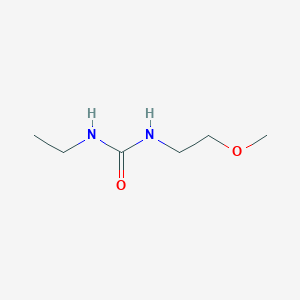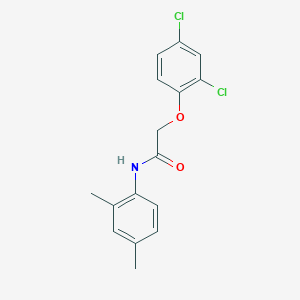
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its phenoxy and acetamide functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dichlorophenol with 2,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The phenoxy and acetamide groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound mimics natural auxins, leading to uncontrolled growth and eventual death of the plant. The molecular pathways involved include the disruption of normal cellular processes and signal transduction pathways.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar phenoxy functional groups.
2,4-dimethylphenylacetic acid: Shares structural similarities but differs in its functional groups and applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of phenoxy and acetamide groups, which confer distinct chemical properties and biological activities. Its dual functionality allows it to interact with a variety of molecular targets, making it versatile in its applications.
特性
分子式 |
C16H15Cl2NO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-5-14(11(2)7-10)19-16(20)9-21-15-6-4-12(17)8-13(15)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChIキー |
PHXLUIZGYWWBRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


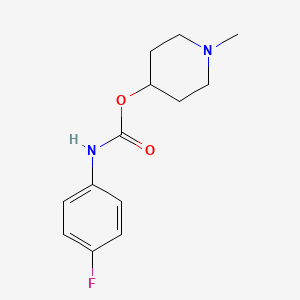
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
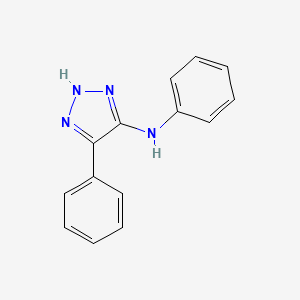

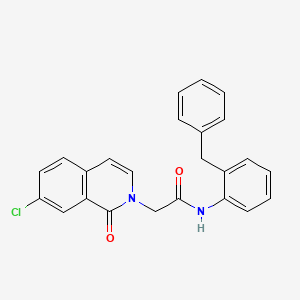
![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)
